molecular formula C22H26N4O2 B7532059 2-Phenyl-1-[2-(4-pyridin-2-ylpiperazine-1-carbonyl)pyrrolidin-1-yl]ethanone

2-Phenyl-1-[2-(4-pyridin-2-ylpiperazine-1-carbonyl)pyrrolidin-1-yl]ethanone

Cat. No.: B7532059
M. Wt: 378.5 g/mol
InChI Key: YWYGMJLKOYZZKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenyl-1-[2-(4-pyridin-2-ylpiperazine-1-carbonyl)pyrrolidin-1-yl]ethanone, also known as PNU-120596, is a small molecule inhibitor of glycogen synthase kinase-3β (GSK-3β). GSK-3β is a serine/threonine protein kinase that plays a crucial role in various cellular processes, including glycogen metabolism, cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3β has been implicated in the treatment of various diseases, including Alzheimer's disease, diabetes, cancer, and inflammation.

Mechanism of Action

2-Phenyl-1-[2-(4-pyridin-2-ylpiperazine-1-carbonyl)pyrrolidin-1-yl]ethanone exerts its pharmacological effects by inhibiting GSK-3β, which is involved in various cellular processes, including glycogen metabolism, cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3β leads to the activation of various downstream signaling pathways, including the Wnt/β-catenin pathway, which plays a crucial role in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of GSK-3β activity, the activation of the Wnt/β-catenin pathway, the reduction of Aβ levels in Alzheimer's disease, the improvement of insulin sensitivity and glucose uptake in diabetes, the inhibition of tumor growth and induction of apoptosis in cancer, and the reduction of inflammation and improvement of tissue repair in inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-Phenyl-1-[2-(4-pyridin-2-ylpiperazine-1-carbonyl)pyrrolidin-1-yl]ethanone is its specificity for GSK-3β, which makes it a valuable tool for studying the role of GSK-3β in various cellular processes. However, one of the limitations of this compound is its poor solubility, which can affect its bioavailability and pharmacokinetics in vivo. Additionally, the use of this compound in lab experiments requires careful consideration of its potential side effects and toxicity.

Future Directions

Future research on 2-Phenyl-1-[2-(4-pyridin-2-ylpiperazine-1-carbonyl)pyrrolidin-1-yl]ethanone could focus on the development of more potent and selective GSK-3β inhibitors with improved pharmacokinetic properties. Additionally, future studies could investigate the therapeutic potential of this compound in other diseases, such as neurodegenerative disorders, cardiovascular diseases, and autoimmune diseases. Finally, future research could focus on the elucidation of the molecular mechanisms underlying the pharmacological effects of this compound, which could provide valuable insights into the role of GSK-3β in various cellular processes.

Synthesis Methods

The synthesis of 2-Phenyl-1-[2-(4-pyridin-2-ylpiperazine-1-carbonyl)pyrrolidin-1-yl]ethanone involves several steps, including the reaction of 4-pyridin-2-ylpiperazine-1-carboxylic acid with N-Boc-1-pyrrolidinecarboxaldehyde to form the corresponding pyrrolidine derivative. The resulting compound is then deprotected to yield the free amine, which is coupled with 2-phenylacetyl chloride to form this compound.

Scientific Research Applications

2-Phenyl-1-[2-(4-pyridin-2-ylpiperazine-1-carbonyl)pyrrolidin-1-yl]ethanone has been extensively studied for its therapeutic potential in various diseases. In Alzheimer's disease, this compound has been shown to improve cognitive function and reduce amyloid-beta (Aβ) levels in animal models. In diabetes, this compound has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle cells. In cancer, this compound has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. In inflammation, this compound has been shown to reduce inflammation and improve tissue repair in animal models.

Properties

IUPAC Name

2-phenyl-1-[2-(4-pyridin-2-ylpiperazine-1-carbonyl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2/c27-21(17-18-7-2-1-3-8-18)26-12-6-9-19(26)22(28)25-15-13-24(14-16-25)20-10-4-5-11-23-20/h1-5,7-8,10-11,19H,6,9,12-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWYGMJLKOYZZKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CC2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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